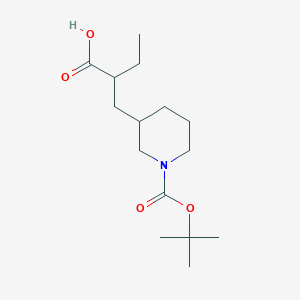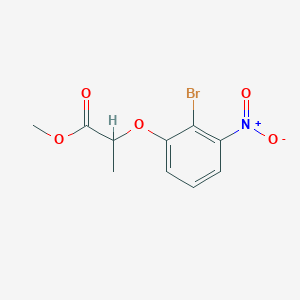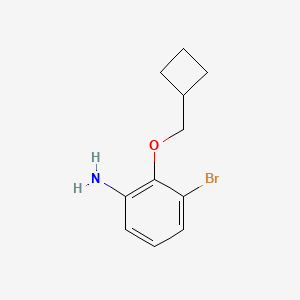
3-Bromo-2-(cyclobutylmethoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-(cyclobutylmethoxy)aniline is an organic compound characterized by a bromine atom, a cyclobutylmethoxy group, and an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(cyclobutylmethoxy)aniline typically involves the following steps:
Bromination: Aniline is first brominated to introduce the bromine atom at the 3-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Methoxylation: The brominated aniline is then reacted with cyclobutylmethanol in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to form the cyclobutylmethoxy group at the 2-position.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially converting the bromine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Ammonia or primary amines in ethanol or water.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dehalogenated aniline derivatives.
Substitution: Substituted aniline derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: 3-Bromo-2-(cyclobutylmethoxy)aniline is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of brominated anilines on cellular processes and enzyme activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 3-Bromo-2-(cyclobutylmethoxy)aniline exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The bromine atom and the cyclobutylmethoxy group can influence the compound’s binding affinity and specificity, potentially modulating biological pathways and chemical reactions.
Comparaison Avec Des Composés Similaires
3-Bromoaniline: Lacks the cyclobutylmethoxy group, making it less bulky and potentially less selective in its interactions.
2-Methoxyaniline: Contains a methoxy group but lacks the bromine atom, affecting its reactivity and applications.
3-Bromo-2-methoxyaniline: Similar but with a methoxy group instead of a cyclobutylmethoxy group, leading to different steric and electronic properties.
Uniqueness: 3-Bromo-2-(cyclobutylmethoxy)aniline stands out due to the presence of both the bromine atom and the cyclobutylmethoxy group, which together confer unique steric and electronic characteristics. These features can enhance its utility in specific chemical reactions and biological applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C11H14BrNO |
|---|---|
Poids moléculaire |
256.14 g/mol |
Nom IUPAC |
3-bromo-2-(cyclobutylmethoxy)aniline |
InChI |
InChI=1S/C11H14BrNO/c12-9-5-2-6-10(13)11(9)14-7-8-3-1-4-8/h2,5-6,8H,1,3-4,7,13H2 |
Clé InChI |
CFPJROUNTGWUAC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)COC2=C(C=CC=C2Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






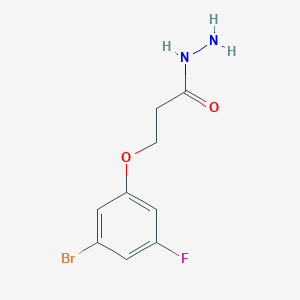
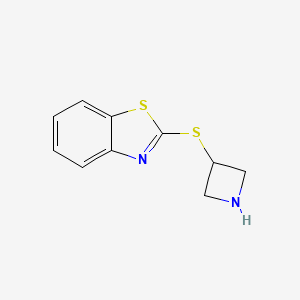
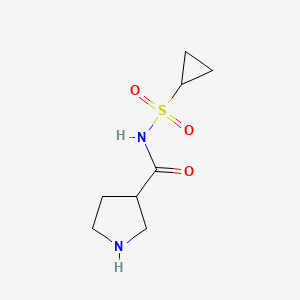
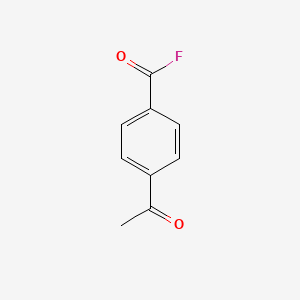

![Propanoic acid, 3-chloro-2,2-dimethyl-, 4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenyl ester](/img/structure/B12085402.png)
![N-[2-[5-acetamido-1,2-dihydroxy-6-oxo-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12085407.png)

